
1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide, also known as FMP4, is a synthetic compound that has been studied for its potential use in various scientific research applications. This molecule has a unique chemical structure that makes it a promising candidate for research in the fields of neuroscience, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its modulatory effect on neurotransmitter activity, this compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes such as acetylcholinesterase. These effects may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide for lab experiments is its unique chemical structure, which makes it a promising candidate for research in various fields. However, there are also some limitations to its use in lab experiments, such as its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide. One area of interest is in the development of new drugs based on the structure of this compound for the treatment of neurological disorders. Another area of research is in the study of the biochemical and physiological effects of this compound, which may lead to a better understanding of its potential therapeutic benefits. Additionally, further research is needed to explore the limitations of this compound for lab experiments and to develop new methods for its synthesis and purification.
Métodos De Síntesis
The synthesis of 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves several steps, starting with the reaction of 2-methoxy-5-methylphenylacetic acid with furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to yield this compound. This method has been optimized to produce high yields of this compound with high purity, making it suitable for research purposes.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of neuroscience, where this compound has been shown to have a modulatory effect on the activity of certain neurotransmitters such as dopamine and serotonin. This makes this compound a promising candidate for the development of new drugs for the treatment of neurological disorders such as depression and anxiety.
Propiedades
IUPAC Name |
1-(furan-2-carbonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-6-16(24-2)15(12-13)20-18(22)14-7-9-21(10-8-14)19(23)17-4-3-11-25-17/h3-6,11-12,14H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHQDUOFFJHVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726642 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5430793.png)
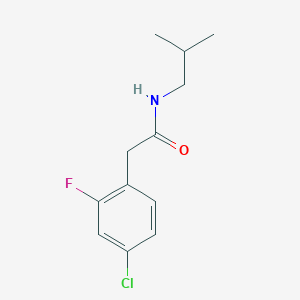
![[4-(4-chlorophenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5430802.png)
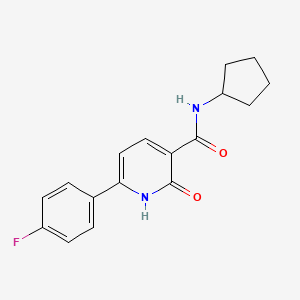
![11-[(4-methoxyphenoxy)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5430811.png)
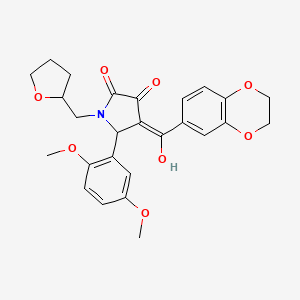
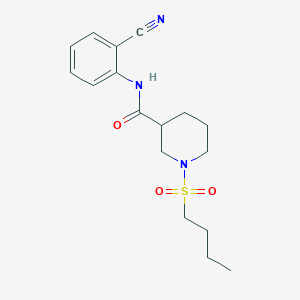
![N-{[1-(3-hydroxybenzyl)pyrrolidin-3-yl]methyl}benzenesulfonamide](/img/structure/B5430834.png)
![2-(4-chlorophenyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5430853.png)
![3-[4-(3,9-diazaspiro[5.6]dodec-9-yl)-4-oxobutyl]-4(3H)-quinazolinone hydrochloride](/img/structure/B5430866.png)
![N~1~,N~1~-dimethyl-N~4~-[4-(4-morpholinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5430883.png)
![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5430897.png)
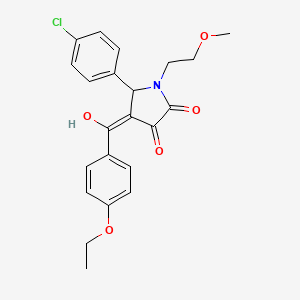
![(4aS*,8aR*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5430905.png)